molecular formula C9H11BrO B1583762 (3-Bromopropoxy)benzene CAS No. 588-63-6

(3-Bromopropoxy)benzene

Cat. No. B1583762
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Patent
US06566535B1

Procedure details

Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
790 mL
Type
catalyst
Reaction Step Two
Quantity
2300 g
Type
reactant
Reaction Step Three
Name
Quantity
2300 g
Type
solvent
Reaction Step Three
Quantity
12 L
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Four
Yield
95.5%

Identifiers

REACTION_CXSMILES
[Br:1]C1C=CC=CC=1O.[OH-].[Na+].[C:11]1(C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O:18]1C[CH2:21][CH2:20][CH2:19]1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O.O.BrCCC>[Br:1][CH2:21][CH2:20][CH2:19][O:18][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
6.7 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
996 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
19.6 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 L
Type
solvent
Smiles
CS(=O)C
Name
Quantity
790 mL
Type
catalyst
Smiles
BrCCC
Step Three
Name
Quantity
2300 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2300 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
12 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution resulting
ADDITION
Type
ADDITION
Details
was dropped slowly
TEMPERATURE
Type
TEMPERATURE
Details
Since heat
ADDITION
Type
ADDITION
Details
the solution was added so that the internal temperature
CUSTOM
Type
CUSTOM
Details
was kept at 40-45° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
while keeping at 20-30° C
WASH
Type
WASH
Details
The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1182.5 g
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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